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Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing the

in vivo dosage of CHK-336.

Frequently Asked Questions (FAQs)
1. What is CHK-336 and what is its mechanism of action?

CHK-336 is an orally available, liver-targeted small molecule inhibitor of lactate dehydrogenase

A (LDHA).[1][2] LDHA catalyzes the final step in the hepatic synthesis of oxalate.[3][4] By

inhibiting this enzyme, CHK-336 aims to reduce the overproduction of oxalate, which is the

pathological hallmark of primary hyperoxaluria.[3]

2. What are the target indications for CHK-336?

CHK-336 is being investigated for the treatment of primary hyperoxaluria (PH) and other kidney

stone disorders driven by the endogenous overproduction of oxalate.[5][6]

3. What is the rationale for the liver-targeted delivery of CHK-336?

The liver is the primary site of oxalate production.[3] A liver-targeted distribution profile allows

for high concentrations of CHK-336 at the site of action, potentially increasing efficacy while

minimizing systemic exposure and off-target side effects.[7] This targeted uptake is facilitated

by organic anion transporting polypeptides (OATPs).[1][3]
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4. What preclinical animal models have been used to evaluate CHK-336?

CHK-336 has been evaluated in rodent models of primary hyperoxaluria, specifically in

Alanine-glyoxylate aminotransferase (Agxt) knockout mice (a model for PH type 1) and

Glyoxylate reductase/hydroxypyruvate reductase (Grhpr) knockout mice (a model for PH type

2).[1][3] Additionally, a pharmacodynamic model in rats utilizing a ¹³C₂-glycolate tracer has

been employed to assess target engagement.[3][4]

5. What is the reported efficacy of CHK-336 in preclinical models?

In a mouse model of primary hyperoxaluria type 1, low once-daily oral doses of CHK-336
resulted in robust and dose-dependent reductions in urinary oxalate levels, bringing them into

the normal range.[3][4] A statistically significant reduction in urinary oxalate was also observed

after seven days of treatment in a mouse model of PH type 2.[3][4] In a rat pharmacodynamic

model, CHK-336 demonstrated a dose-dependent inhibition of the conversion of ¹³C₂-glycolate

to ¹³C₂-oxalate.[3][4]

6. What is the known safety and tolerability profile of CHK-336 in humans?

In a Phase 1 clinical trial involving healthy volunteers, CHK-336 was generally well-tolerated at

single doses up to 500 mg and multiple doses up to 60 mg daily for 14 days.[1][6] However, the

study was voluntarily paused following a serious adverse event of anaphylaxis in a participant

who received a 125 mg dose in the multiple ascending dose cohort.[1][5]
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Issue Possible Cause Troubleshooting Steps

Regurgitation or reflux of

dosing solution

- Incorrect placement of the

gavage needle (in the trachea

instead of the esophagus)-

Dosing volume is too large for

the animal's stomach capacity-

Dosing speed is too fast

- Ensure proper restraint and

technique for gavage needle

insertion. The needle should

pass with minimal resistance.-

Reduce the dosing volume. A

general guideline is not to

exceed 10 ml/kg for mice.-

Administer the dose slowly and

steadily.

Animal distress during or after

dosing (e.g., coughing,

choking, difficulty breathing)

- Aspiration of the dosing

solution into the lungs

- Immediately stop the

procedure. - If signs of

respiratory distress are severe,

euthanize the animal

according to approved

institutional protocols. - Review

and refine gavage technique

with experienced personnel.

Esophageal or gastric injury

- Improper gavage technique

(e.g., forcing the needle)- Use

of a damaged or inappropriate

gavage needle

- Always use a gavage needle

with a ball-tipped end to

minimize trauma. - Ensure the

needle is the correct size for

the animal.- Never force the

needle; it should advance

smoothly.

Variability in Efficacy Data
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Issue Possible Cause Troubleshooting Steps

High variability in urinary

oxalate levels between

animals in the same treatment

group

- Incomplete urine collection-

Inconsistent dosing (volume or

timing)- Variations in food and

water consumption- Underlying

health status of individual

animals

- Ensure metabolic cages are

functioning correctly to

separate feces and urine

effectively.- Maintain a

consistent dosing schedule.-

Monitor and record food and

water intake, as this can

influence urine output and

oxalate levels.- Acclimatize

animals to metabolic cages

before the start of the study to

reduce stress-induced

variability.

Lack of expected dose-

dependent response

- Doses are on the plateau of

the dose-response curve-

Issues with the formulation

(e.g., instability, poor

solubility)- Saturation of

absorption or metabolic

pathways

- Test a wider range of doses,

including lower

concentrations.- Prepare fresh

dosing solutions regularly and

ensure the compound is fully

dissolved or suspended.-

Investigate the

pharmacokinetic profile of

CHK-336 in your specific

animal model.

Data Presentation
Table 1: Summary of CHK-336 In Vivo Studies
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Animal Model Study Type Key Findings Reference

PH1 Mouse Model

(Agxt knockout)
Efficacy

Low once-daily oral

doses led to robust

and dose-dependent

reductions in urinary

oxalate to normal

levels.

[3][4]

PH2 Mouse Model

(Grhpr knockout)
Efficacy

Seven days of

treatment resulted in a

statistically significant

reduction in urinary

oxalate.

[3][4]

Rat Pharmacodynamic

Dose-dependent

inhibition of the

conversion of ¹³C₂-

glycolate to ¹³C₂-

oxalate.

[3][4]

Table 2: Human Phase 1 Clinical Trial Dosage Information

Dosing Regimen Dosage Range Observations Reference

Single Ascending

Dose (SAD)
Up to 500 mg

Generally well-

tolerated.
[1][6]

Multiple Ascending

Dose (MAD)

Up to 60 mg for 14

days

Generally well-

tolerated.
[1][6]

Multiple Ascending

Dose (MAD)
125 mg

One serious adverse

event of anaphylaxis

reported, leading to a

voluntary pause of the

study.

[1][5]

Experimental Protocols
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Protocol 1: Oral Dosing of CHK-336 in Mice
Preparation of Dosing Solution:

While the specific vehicle used in the original preclinical studies is not publicly available, a

common vehicle for oral administration of small molecules in rodents is 0.5% (w/v)

methylcellulose in sterile water.

Calculate the required amount of CHK-336 based on the desired dose (mg/kg) and the

number and weight of the animals.

Prepare the vehicle by slowly adding methylcellulose to sterile water while stirring.

Levigate the calculated amount of CHK-336 powder with a small amount of the vehicle to

form a paste.

Gradually add the remaining vehicle to the paste while stirring to achieve a homogenous

suspension.

Prepare fresh dosing solutions daily.

Animal Handling and Dosing:

Acclimatize mice to handling for several days before the start of the experiment.

Weigh each mouse immediately before dosing to ensure accurate dose calculation.

Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal

breathing.

Use a sterile, ball-tipped gavage needle of an appropriate size for the mouse.

Insert the gavage needle into the side of the mouth and gently advance it along the roof of

the mouth and down the esophagus. Do not force the needle.

Administer the calculated volume of the CHK-336 suspension or vehicle control slowly and

steadily.
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Carefully withdraw the needle and return the mouse to its cage.

Monitor the animal for any signs of distress for at least 30 minutes after dosing.

Protocol 2: 24-Hour Urine Collection in Mice for Oxalate
Measurement

Acclimatization:

House mice individually in metabolic cages for at least 3 days prior to the start of the

experiment to allow for acclimatization.

Ensure free access to food and water during the acclimatization and collection periods.

Urine Collection:

On the day of collection, ensure the collection tubes are clean and properly positioned.

For the collection of urinary oxalate, it is advisable to add a preservative such as thymol or

hydrochloric acid to the collection tubes to prevent degradation of oxalate.

Collect urine over a 24-hour period.

Sample Processing and Storage:

At the end of the collection period, measure the total volume of urine collected.

Centrifuge the urine samples to pellet any contaminants.

Transfer the supernatant to a clean tube.

Store urine samples at -80°C until analysis.

Oxalate Measurement:

Urinary oxalate levels can be measured using various methods, including commercially

available enzymatic assay kits or by techniques such as high-performance liquid

chromatography (HPLC) coupled with mass spectrometry (MS).
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Caption: Mechanism of action of CHK-336 in inhibiting oxalate production.
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Animal Model Selection
(e.g., Agxt or Grhpr knockout mice)

Acclimatization to Metabolic Cages

Baseline Urine Collection (24h)

Randomization into Treatment Groups

Daily Oral Dosing
(CHK-336 or Vehicle)

24h Urine Collection at Specified Timepoints

Measurement of Urinary Oxalate

Data Analysis

Click to download full resolution via product page

Caption: A typical experimental workflow for an in vivo efficacy study of CHK-336.
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High Variability in
Urinary Oxalate Data

Was 24h urine collection complete?

Consistent Dosing Schedule?

Yes

Action: Review and optimize
metabolic cage setup and

collection procedures.

No

Consistent Food/Water Intake?

Yes

Action: Ensure consistent dosing
time and volume. Re-train staff

if necessary.

No

Consider other factors:
- Animal health
- Stress levels

Yes

Action: Monitor and record food
and water consumption daily.

Ensure ad libitum access.

No

Click to download full resolution via product page

Caption: A decision tree for troubleshooting high variability in urinary oxalate data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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